molecular formula C18H17FN2O2 B2799168 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-90-6

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2799168
CAS No.: 923103-90-6
M. Wt: 312.344
InChI Key: NQKICVYLCAYMQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Chemical Reactions Analysis

Specific chemical reactions involving “2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” are not specified in the sources I found .

Scientific Research Applications

Dopamine Antagonistic Activity

Van Wijngaarden, Kruse, van Hes, van der Heyden, and Tulp (1987) researched 2-phenylpyrroles as analogues of substituted benzamides, including 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. Their study found that these compounds maintain dopamine antagonistic activity, which could be useful in developing antipsychotics with lower risks of extrapyramidal side effects (van Wijngaarden et al., 1987).

Neuroimaging in Alzheimer's Disease

Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, and Phelps (2006) used a derivative of 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide in positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This study is significant in understanding the alterations in serotonin receptors in Alzheimer's disease (Kepe et al., 2006).

Metabolism in Antineoplastic Treatment

Gong, Chen, Deng, and Zhong (2010) studied the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways and efficacy of such treatments in humans (Gong et al., 2010).

Crystal Structure Analysis

Deng, Xiao-yan, Peng, Hao, and He, Hong-wu (2014) conducted a study on the crystal structure of a similar compound, which aids in understanding the molecular configuration and potential interactions of 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide (Deng et al., 2014).

Role in Feeding and Drug Abuse

Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, and Corsi (2012) investigated the role of Orexin-1 Receptor mechanisms in compulsive food consumption and drug abuse, using compounds similar to 2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. This research is pivotal in understanding the neural mechanisms behind such behaviors (Piccoli et al., 2012).

Imaging of Brain Receptors

Xu, Zanotti-Fregonara, Zoghbi, Gladding, Woock, Innis, and Pike (2013) synthesized and evaluated a similar compound for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). Such studies are important for neurological and psychiatric disorder research (Xu et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor and modulates its activity, which can lead to changes in the receptor’s function . The use of this compound in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor, the primary target of this compound, is involved in the regulation of calcium ion influx from the ER to the mitochondria . This process is mediated by the IP3 receptor . Therefore, the compound, by modulating the activity of the sigma-1 receptor, can affect this biochemical pathway and its downstream effects.

Pharmacokinetics

The introduction of fluorine atoms into the structure of the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to various molecular and cellular effects. For instance, it can regulate calcium ion influx, which is crucial for various cellular functions . Additionally, the compound has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects . .

Properties

IUPAC Name

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-8-9-13(11-16(12)21-10-4-7-17(21)22)20-18(23)14-5-2-3-6-15(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKICVYLCAYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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